molecular formula C18H13NO2 B14721436 2-benzoyl-5-phenyl-2H-furan-5-carbonitrile CAS No. 6337-35-5

2-benzoyl-5-phenyl-2H-furan-5-carbonitrile

Cat. No.: B14721436
CAS No.: 6337-35-5
M. Wt: 275.3 g/mol
InChI Key: ZIRIECLYIZAGCL-UHFFFAOYSA-N
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Description

2-Benzoyl-5-phenyl-2H-furan-5-carbonitrile is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a benzoyl group, a phenyl group, and a carbonitrile group attached to the furan ring. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-5-phenyl-2H-furan-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with a suitable reagent to form the furan ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts like Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-phenyl-2H-furan-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce amines. Substitution reactions can result in a wide range of substituted furans with varying functional groups.

Scientific Research Applications

2-Benzoyl-5-phenyl-2H-furan-5-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: In biological research, the compound can be used to study the interactions of furan derivatives with biological targets. It may serve as a model compound for investigating the biological activity of similar structures.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Research into its effects on various biological pathways can lead to the discovery of new therapeutic agents.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-benzoyl-5-phenyl-2H-furan-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-5-phenylfuran: Lacks the carbonitrile group, leading to different reactivity and biological activity.

    5-Phenyl-2-furoic acid: Contains a carboxylic acid group instead of a carbonitrile group, affecting its chemical properties and applications.

    2-Benzoylfuran: Similar structure but without the phenyl group, resulting in different chemical behavior.

Uniqueness

2-Benzoyl-5-phenyl-2H-furan-5-carbonitrile is unique due to the combination of its benzoyl, phenyl, and carbonitrile groups This combination imparts specific chemical properties and reactivity that distinguish it from other furan derivatives

Properties

CAS No.

6337-35-5

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

2-benzoyl-5-phenyl-2H-furan-5-carbonitrile

InChI

InChI=1S/C18H13NO2/c19-13-18(15-9-5-2-6-10-15)12-11-16(21-18)17(20)14-7-3-1-4-8-14/h1-12,16H

InChI Key

ZIRIECLYIZAGCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C=CC(O2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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